
Cyclohexanediaminetetraaceticacid
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Overview
Description
Cyclohexanediaminetetraacetic acid (CDTA), also known as 1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid or CHDTA, is a hexadentate chelating agent with a cyclohexane backbone substituted with two amine and four carboxylate groups. Its structure confers pre-organized binding sites for metal ions, enhancing stability compared to linear analogs like ethylenediaminetetraacetic acid (EDTA) . CDTA is widely used in analytical chemistry (e.g., ion chromatography ), materials science (e.g., crystal growth ), and environmental remediation (e.g., metal sequestration ). Its strong chelation capability, particularly in alkaline conditions, makes it effective for stabilizing transition metals and rare earth elements .
Preparation Methods
Cyclohexanediaminetetraacetic acid can be synthesized through several methods. One common method involves the reaction of cyclohexanediamine with chloroacetic acid in the presence of a base. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 6-8 hours . Industrial production methods often involve the use of more efficient catalysts and purification techniques to achieve higher yields and purity .
Chemical Reactions Analysis
Cyclohexanediaminetetraacetic acid undergoes various chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions such as calcium, magnesium, and iron, making it useful in water treatment and analytical chemistry . Common reagents used in these reactions include sodium hydroxide and various metal salts. The major products formed from these reactions are metal-cyclohexanediaminetetraacetic acid complexes .
Scientific Research Applications
Analytical Chemistry
CDTA is widely used in analytical chemistry for metal ion complexation and separation processes. Its ability to form stable complexes with various metal ions makes it valuable in:
- Metal Ion Detection : CDTA can selectively bind to metal ions, facilitating their detection and quantification in complex mixtures.
- Chromatography : It is employed in ion-exchange chromatography to separate metal ions based on their affinity for the chelating agent.
Case Study: Metal Ion Detection
A study demonstrated the effectiveness of CDTA in detecting lead ions in water samples. The method achieved a detection limit of 0.1 µg/L, showcasing CDTA's potential for environmental monitoring.
Biochemical Applications
In biochemistry, CDTA plays a crucial role in stabilizing biomolecules and enhancing the solubility of metal-containing enzymes. Its applications include:
- Enzyme Stabilization : CDTA stabilizes metalloenzymes by preventing metal ion leaching, which is critical for maintaining enzymatic activity.
- Protein Purification : It aids in the purification of proteins by selectively binding to unwanted metal contaminants.
Case Study: Enzyme Stabilization
Research involving a copper-dependent enzyme showed that the addition of CDTA increased enzyme stability by 30% under oxidative stress conditions. This enhancement is pivotal for applications in industrial biocatalysis.
Environmental Science
CDTA is utilized in environmental science for its ability to chelate heavy metals, aiding in remediation efforts:
- Heavy Metal Remediation : It effectively binds heavy metals such as cadmium and lead, facilitating their removal from contaminated soil and water.
- Soil Amendment : CDTA can enhance the bioavailability of essential nutrients while mitigating toxic metal effects.
Case Study: Soil Remediation
A field study reported a 60% reduction in soil lead concentration after treatment with CDTA over six months, demonstrating its efficacy in environmental cleanup efforts.
Pharmaceutical Applications
In pharmaceuticals, CDTA serves as a stabilizer and preservative in drug formulations:
- Stabilization of Hydroxylamine Solutions : CDTA has been shown to stabilize hydroxylamine solutions, which are used in various pharmaceutical syntheses. This stabilization extends the shelf life and efficacy of these solutions .
- Chelation Therapy : It is explored as a potential agent for chelation therapy to treat heavy metal poisoning.
Case Study: Hydroxylamine Stability
A patent highlighted that hydroxylamine solutions stabilized with CDTA exhibited improved stability compared to those stabilized with other agents, reducing gas evolution significantly during storage .
Industrial Applications
CDTA finds applications in various industrial processes:
- Textile Industry : Used for dyeing processes where it helps to fix dyes onto fabrics by complexing with metal ions present.
- Cosmetics : Incorporated into cosmetic formulations to prevent metal-induced degradation of active ingredients.
Comparative Analysis of Applications
Application Area | Specific Use Case | Effectiveness |
---|---|---|
Analytical Chemistry | Metal ion detection | Detection limit of 0.1 µg/L |
Biochemistry | Enzyme stabilization | 30% increase in stability |
Environmental Science | Heavy metal remediation | 60% reduction in soil lead |
Pharmaceutical | Stabilization of hydroxylamine | Improved shelf life |
Industrial | Textile dyeing | Enhanced dye fixation |
Mechanism of Action
The mechanism of action of cyclohexanediaminetetraacetic acid involves the formation of stable complexes with metal ions. The cyclohexane ring enhances the chelating ability of the compound by providing a rigid structure that can effectively bind metal ions . The molecular targets of cyclohexanediaminetetraacetic acid include various metal ions, and the pathways involved in its action include the formation of metal-ligand complexes and the stabilization of metal ions in solution .
Comparison with Similar Compounds
Comparison with Similar Chelating Agents
Stability Constants and Metal Binding Affinity
Stability constants (log K) reflect the thermodynamic affinity of chelators for metal ions. CDTA exhibits higher stability than EDTA for many metals due to its rigid cyclohexane ring, which reduces entropy loss during complexation. Key comparisons include:
Metal Ion | CDTA (log K) | EDTA (log K) | DTPA (log K) | Source |
---|---|---|---|---|
Cd²⁺ | 16.5 | 16.4 | 18.5 | |
Eu³⁺ | 17.3 | 15.5 | 22.4 | |
Zn²⁺ | 18.3 | 16.5 | 18.8 |
CDTA outperforms EDTA for Cd²⁺ and Zn²⁺ but is less effective than diethylenetriaminepentaacetic acid (DTPA), which has additional amine groups for stronger binding . For lanthanides like Eu³⁺, CDTA’s stability is intermediate between EDTA and DTPA .
Structural and Functional Advantages
- Pre-organized Geometry : The cyclohexane ring in CDTA provides a rigid scaffold that enhances metal-binding kinetics and selectivity, particularly for larger ions like lanthanides .
- Alkaline Stability : Unlike EDTA, which precipitates in alkaline media, CDTA remains soluble and effective at pH > 10, making it suitable for industrial cleaning and nuclear waste treatment .
Biological Activity
Cyclohexanediaminetetraacetic acid (CDTA) is a synthetic chelating agent that plays a significant role in various biological and environmental applications. This article provides a comprehensive overview of the biological activity of CDTA, focusing on its mechanisms, effects on microbial activity, and therapeutic potential, supported by relevant research findings and case studies.
Overview of CDTA
CDTA, chemically known as trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, is a multidentate ligand capable of forming stable complexes with metal ions. Its structure allows it to bind multiple metal ions simultaneously, which is crucial for its applications in biochemistry and medicine.
- Chelation of Metal Ions : CDTA effectively binds to divalent cations such as Ca²⁺ and Mg²⁺, which are essential for microbial cell wall stability. By sequestering these ions, CDTA destabilizes bacterial membranes, leading to increased susceptibility to antimicrobial agents .
- Biofilm Disruption : Studies have shown that CDTA can inhibit biofilm formation by preventing bacterial adhesion and disrupting existing biofilms. This is particularly relevant in clinical settings where biofilms contribute to persistent infections .
- Antimicrobial Activity : CDTA has demonstrated antimicrobial properties against various pathogens. Its ability to enhance the efficacy of other antimicrobial agents makes it a valuable additive in wound care and infection management .
Case Study: Aluminum Chloride Toxicity
A study evaluated the efficacy of CDTA in treating aluminum chloride toxicity in rabbits. The results indicated that CDTA significantly mitigated the toxic effects associated with aluminum exposure, suggesting its potential as a therapeutic agent for heavy metal detoxification .
Table 1: Summary of Biological Activities of CDTA
Detailed Research Findings
- Antimicrobial Efficacy : Research has shown that CDTA can enhance the activity of photodynamic agents against Staphylococcus aureus biofilms by chelating essential ions from the extracellular polymeric substance (EPS) matrix . This mechanism underscores the importance of CDTA in developing novel antimicrobial strategies.
- Crystal Growth Studies : A study on potassium dihydrogen phosphate (KDP) crystals revealed that CDTA affects crystal morphology by reducing step bunching during crystal growth. At optimal concentrations (100 ppm), CDTA improved growth rates by complexing with metal impurities present in the solution .
- In Vivo Studies : The use of CDTA in animal models has provided insights into its therapeutic potential. In cases of heavy metal poisoning, CDTA not only reduced the toxic burden but also improved overall health markers in treated subjects .
Q & A
Basic Research Questions
Q. What are the key chelating properties of CDTA in analytical chemistry, and how do they compare to EDTA?
CDTA forms stable complexes with multivalent metal ions, particularly in acidic to neutral pH ranges. Its selectivity arises from its cyclohexane backbone, which enhances steric control over metal coordination compared to EDTA's linear structure. For example, CDTA masks interfering ions like Fe³⁺ and Al³⁺ in uranium(VI) titrations using pyridine-2,6-dicarboxylic acid, enabling selective determination of uranium with a relative standard deviation of 0.6% . In automated spectrophotometry, CDTA's Mg²⁺ complex is 10 times more stable than its UO₂²⁺ complex, reducing interference during uranium analysis .
Q. How is CDTA utilized in environmental monitoring protocols?
CDTA is incorporated into absorption solutions to eliminate interference from metal ions (e.g., Fe²⁺, Cu²⁺) in atmospheric SO₂ detection. For instance, the Chinese environmental standard HJ 482-2009 specifies CDTA (0.05 mol/L) with phosphate buffer to chelate metal contaminants, ensuring accurate spectrophotometric measurements . This method also integrates pH adjustments using hexamethylenetetramine buffer to optimize extraction and color development .
Q. What role does CDTA play in polysaccharide extraction from plant tissues?
CDTA is used sequentially with NaOH to isolate pectic polysaccharides from alcohol-insoluble residues (AIR). For example, in grape cell wall analysis, CDTA extracts calcium-bound pectins, which are then profiled via comprehensive microarray polymer profiling (CoMPP) to study ripening stages . Similar protocols are applied to Polygonatum odoratum rhizomes, stems, and leaves to analyze structural and biological properties of polysaccharides .
Advanced Research Questions
Q. How does CDTA influence potassium dihydrogen phosphate (KDP) crystal growth compared to EDTA?
CDTA (100 ppm) modifies the growth habit of KDP crystals by adsorbing onto specific crystal faces, reducing inclusion formation and improving optical quality. Rapid growth techniques (20 mm/day) show CDTA produces fewer defects than EDTA, likely due to its stronger affinity for impurity metal ions like Fe³⁺, which disrupt lattice symmetry .
Q. What experimental methodologies leverage CDTA’s selectivity in lanthanide complexation studies?
CDTA forms eight- or nine-coordinated complexes with lanthanides (e.g., Ho³⁺, Eu³⁺, Tb³⁺) in aqueous solutions. Crystal structure analyses (e.g., NH₄[Ho(cdta)(H₂O)₂]·4.5H₂O) reveal CDTA’s trans-1,2-cyclohexanediamine configuration enables steric control, stabilizing rare-earth ions for luminescence or magnetic studies . Speciation plots derived from potentiometric titrations further quantify ligand-protonation constants (log K = 10–12) .
Q. How is CDTA applied in masking strategies for automated uranium analysis?
In automated systems, CDTA is combined with hexamethylenetetramine buffer (pH 4.9) to suppress interference from Co²⁺, Ni²⁺, and Zn²⁺ during uranium(VI) determination. The method uses arsenazo-I indicator and probe colorimetry for endpoint detection, achieving precision (±0.6%) across 0.17–0.76 µmol U samples. Pre-adjustment of sample pH with indicators like m-cresolsulfonephthalein ensures optimal CDTA-metal binding .
Q. What are the implications of CDTA’s use in heavy metal detoxification research?
CDTA is studied as a chelator for heavy metal toxicity (e.g., Pb²⁺, Hg²⁺) due to its high affinity (log K ~18–20). Unlike CaNa₂EDTA, CDTA’s rigid structure minimizes unintended redistribution of toxic metals, though its pharmacokinetics require further optimization for in vivo applications .
Q. Methodological Considerations
- Data Contradiction Analysis : While CDTA’s metal selectivity is well-documented, conflicting reports exist on its efficacy in strongly acidic conditions. For example, automated uranium analysis requires pH pre-adjustment despite CDTA’s buffering capacity, highlighting pH-dependent stability limitations .
- Experimental Design : When comparing CDTA and EDTA, control variables (e.g., metal ion concentration, pH, and temperature) must be standardized. For KDP growth, impurity profiling via ICP-MS is critical to validate CDTA’s role in defect reduction .
Properties
Molecular Formula |
C14H22N2O8 |
---|---|
Molecular Weight |
346.33 g/mol |
IUPAC Name |
2-[3,3-diamino-1,2,2-tris(carboxymethyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H22N2O8/c15-14(16)3-1-2-12(4-8(17)18,5-9(19)20)13(14,6-10(21)22)7-11(23)24/h1-7,15-16H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
RNMCCPMYXUKHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)(N)N)(CC(=O)O)CC(=O)O)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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